Cas no 5153-68-4 ((E)-1-Methyl-4-(2-nitrovinyl)benzene)

(E)-1-Methyl-4-(2-nitrovinyl)benzene 化学的及び物理的性質
名前と識別子
-
- (E)-1-Methyl-4-(2-nitrovinyl)benzene
- 1-(4-Methylphenyl)-2-nitroethylene~1-(p-Tolyl)-2-nitroethylene
- trans-4-Methyl-beta-nitrostyrene
- 1-methyl-4-(2-nitroethenyl)benzene
- (E)-1-(4-Methylphenyl)-2-nitroethene
- (E)-1-(4-Tolyl)-2-nitroethene
- (E)-1-Methyl-4-(2-nitroethenyl)benzene
- (E)-2-(4-Methylphenyl)-1-nitroethene
- (E)-p-Methyl-beta-nitrostyrene
- E-4-Methyl-beta-nitrostyrene
- 1-methyl-4-(2-nitrovinyl)benzene
- 1-methyl-4-[(E)-2-nitroethenyl]benzene
- 4-methyl-B-nitrostyrene
- 4-METHYL-BETA-NITROSTYRENE
- NSC145880
- 4-Methyl-.beta.-nitrostyrene
- 4-Methyl-.omega.-nitrostyrene
- HMS561B17
- (E)-beta-Nitro-4-methylstyrene
- JSPNBERPFLONRX-VOTSOKGWSA-N
- Stilbene
- trans-4-Methyl-β-nitrostyrene
- Benzene, 1-methyl-4-[(E)-2-nitroethenyl]-
- MFCD00024828
- TRANS-4-METHYL-SS-NITROSTYRENE
- V82VQ35VRK
- 5153-68-4
- trans-p-Methyl-beta-nitrostyrene
- STYRENE, P-METHYL-.BETA.-NITRO-
- NSC-145880
- p-Methyl-beta-nitrostyrene
- DTXSID20879770
- 1-(4-Methylphenyl)-2-nitroethene
- Benzene, 1-methyl-4-(2-nitroethenyl)-
- EN300-55520
- Stilbene, p-methyl-.beta.-nitro-
- 1-methyl-4-[(E)-2-nitrovinyl]benzene
- FD10696
- A865656
- SCHEMBL366122
- EN300-725188
- SCHEMBL366121
- 1-Nitro-2-(4-methylphenyl)ethene
- p-(2-Nitrovinyl)toluene
- CHEMBL230086
- 4-methyl-trans-beta-nitrostyrene
- trans-4-Methyl- beta -nitrostyrene
- 4-Methyl-omega-nitrostyrene
- Benzene, 1-methyl-4-[(1E)-2-nitroethenyl]-
- E)-1-(4-Methylphenyl)-2-nitroethene
- BDBM50561060
- 1-Methyl-4-[(1E)-2-nitroethenyl]benzene
- AMY13647
- 7559-36-6
- InChI=1/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6
- trans-4-Methyl-beta-nitrostyrene, 98%
- p-Methyl-I(2)-nitrostyrol
- DS-7484
- A828647
- 1-Methyl-4-(2-nitrovinyl)benzene, (E)-
- MURISTERONEA
- CS-0153091
- AKOS002936396
- WLZ3527
-
- MDL: MFCD00024828
- インチ: 1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+
- InChIKey: JSPNBERPFLONRX-VOTSOKGWSA-N
- ほほえんだ: [O-][N+](/C(/[H])=C(\[H])/C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])=O
- BRN: 1864209
計算された属性
- せいみつぶんしりょう: 163.06300
- どういたいしつりょう: 163.063
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 45.8
- 疎水性パラメータ計算基準値(XlogP): 2.7
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.141±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 102-104 °C (lit.)
- ふってん: 275.0±9.0 ºC (760 Torr),
- フラッシュポイント: 124.9±11.5 ºC,
- 屈折率: 1.592
- ようかいど: ほとんど溶けない(0.07 g/l)(25ºC)、
- すいようせい: Sparingly Soluble in water (0.070 g/L) (25°C).
- PSA: 45.82000
- LogP: 2.76560
- ようかいせい: 未確定
(E)-1-Methyl-4-(2-nitrovinyl)benzene セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:2-8°C
(E)-1-Methyl-4-(2-nitrovinyl)benzene 税関データ
- 税関コード:2904209090
- 税関データ:
中国税関コード:
2904209090概要:
290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
(E)-1-Methyl-4-(2-nitrovinyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M339458-5g |
(E)-1-Methyl-4-(2-nitrovinyl)benzene |
5153-68-4 | 5g |
$230.00 | 2023-05-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223731-25g |
(E)-1-Methyl-4-(2-nitrovinyl)benzene |
5153-68-4 | 98% | 25g |
¥715.00 | 2024-05-10 | |
TRC | M339458-100mg |
(E)-1-Methyl-4-(2-nitrovinyl)benzene |
5153-68-4 | 100mg |
$ 80.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EC261-1g |
(E)-1-Methyl-4-(2-nitrovinyl)benzene |
5153-68-4 | 98% | 1g |
¥116.0 | 2022-06-10 | |
Ambeed | A263954-25g |
(E)-1-Methyl-4-(2-nitrovinyl)benzene |
5153-68-4 | 95% | 25g |
$161.0 | 2025-02-24 | |
Alichem | A019086732-25g |
(E)-1-Methyl-4-(2-nitrovinyl)benzene |
5153-68-4 | 95% | 25g |
$185.40 | 2023-09-01 | |
Enamine | EN300-725188-50.0g |
1-methyl-4-[(E)-2-nitroethenyl]benzene |
5153-68-4 | 95% | 50g |
$560.0 | 2023-05-29 | |
Enamine | EN300-725188-5.0g |
1-methyl-4-[(E)-2-nitroethenyl]benzene |
5153-68-4 | 95% | 5g |
$62.0 | 2023-05-29 | |
Enamine | EN300-725188-0.05g |
1-methyl-4-[(E)-2-nitroethenyl]benzene |
5153-68-4 | 95% | 0.05g |
$19.0 | 2023-05-29 | |
Enamine | EN300-725188-0.1g |
1-methyl-4-[(E)-2-nitroethenyl]benzene |
5153-68-4 | 95% | 0.1g |
$19.0 | 2023-05-29 |
(E)-1-Methyl-4-(2-nitrovinyl)benzene 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
(E)-1-Methyl-4-(2-nitrovinyl)benzeneに関する追加情報
Introduction to (E)-1-Methyl-4-(2-nitrovinyl)benzene (CAS No. 5153-68-4)
(E)-1-Methyl-4-(2-nitrovinyl)benzene, identified by its Chemical Abstracts Service (CAS) number 5153-68-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system with a nitro and vinyl group, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of novel materials.
The structural framework of (E)-1-Methyl-4-(2-nitrovinyl)benzene consists of a benzene ring substituted with a methyl group at the 1-position and a 2-nitrovinyl group at the 4-position. This arrangement creates a highly reactive system, making it a valuable intermediate in various chemical transformations. The presence of the nitro group introduces electrophilic characteristics, while the vinyl moiety offers opportunities for further functionalization through addition reactions.
In recent years, researchers have been exploring the applications of this compound in pharmaceutical synthesis. The nitro group can be reduced to an amine, providing a pathway to introduce amine functionalities into more complex molecules. This transformation is particularly useful in drug development, where amine derivatives often serve as key pharmacophores. Additionally, the vinyl group can undergo polymerization or cross-coupling reactions, enabling the creation of advanced materials with tailored properties.
One of the most compelling aspects of (E)-1-Methyl-4-(2-nitrovinyl)benzene is its role in the synthesis of bioactive molecules. Studies have demonstrated its utility in constructing heterocyclic compounds, which are prevalent in many pharmaceuticals. For instance, by reacting this compound with various nucleophiles, researchers can generate nitrogen-containing heterocycles that exhibit diverse biological activities. These include antimicrobial, anti-inflammatory, and even anticancer properties.
The versatility of (E)-1-Methyl-4-(2-nitrovinyl)benzene extends to its application in material science. The conjugated system and reactive sites make it an excellent candidate for designing organic semiconductors and optoelectronic materials. Such materials are crucial for advancements in flexible electronics, organic light-emitting diodes (OLEDs), and photovoltaic devices. By fine-tuning the molecular structure, scientists can influence the electronic properties of these materials, leading to innovations in display technologies and energy storage solutions.
Recent research has also highlighted the compound's potential in catalytic processes. The nitro group can act as a ligand for transition metals, facilitating various catalytic reactions such as hydrogenation and oxidation. This capability is particularly valuable in green chemistry initiatives, where efficient catalytic systems are needed to minimize waste and energy consumption. By leveraging the reactivity of (E)-1-Methyl-4-(2-nitrovinyl)benzene, chemists can develop more sustainable synthetic routes for complex molecules.
The synthesis of (E)-1-Methyl-4-(2-nitrovinyl)benzene itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches often involve multi-step sequences with harsh conditions and low yields. However, recent advances in catalytic chemistry have enabled more efficient routes to this compound. For example, palladium-catalyzed cross-coupling reactions can now be used to construct the desired benzene ring structure under mild conditions. These improvements not only enhance yield but also reduce the environmental impact of production.
In conclusion, (E)-1-Methyl-4-(2-nitrovinyl)benzene (CAS No. 5153-68-4) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable building block for synthetic chemists. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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